molecular formula C19H17N3OS B2706665 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888462-36-0

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one

Katalognummer: B2706665
CAS-Nummer: 888462-36-0
Molekulargewicht: 335.43
InChI-Schlüssel: NHHSLXVBTNPSLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . The synthesis was based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .

Wissenschaftliche Forschungsanwendungen

Antifolate Agents for Cancer Therapy

A study on classical and nonclassical antifolates, including derivatives structurally similar to 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one, demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds, specifically designed to target human DHFR, showed promising antitumor activity, highlighting their utility in cancer treatment. The classical compound from this series exhibited excellent inhibitory activity against human DHFR and potent antitumor effects in various cancer cell lines, suggesting its potential application in developing new cancer therapies (Gangjee et al., 2007).

FLAP Inhibitors for Asthma Treatment

Another research application involves the development of FLAP inhibitors, which are compounds designed to inhibit the 5-lipoxygenase-activating protein, playing a critical role in leukotriene synthesis. These inhibitors, including those structurally related to this compound, have been explored for their potential in treating asthma. One such compound, described in detail, showed promising results in phase 1 clinical studies for asthmatic patients, highlighting its application in developing novel asthma treatments (Stock et al., 2011).

Analgesic and Anti-inflammatory Agents

Research into 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, compounds with a structural motif related to this compound, has unveiled their potential as analgesic and anti-inflammatory agents. These compounds exhibited significant analgesic and anti-inflammatory activities, with a noted mild ulcerogenic potential compared to traditional drugs, suggesting their application in creating safer pain and inflammation management options (Gokulan et al., 2012).

Antimicrobial Agents

Further studies have explored the antimicrobial potential of derivatives, revealing applications in combating multidrug-resistant bacteria. These findings are critical in the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance. The synthesis and evaluation of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives have shown their efficacy against multidrug-resistant strains of bacteria, indicating their importance in developing novel antimicrobial treatments (Patrick-Armand et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSLXVBTNPSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.